N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide
Description
N-[2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide is a benzamide derivative featuring a quinoxaline-2,3-dione moiety linked via an ethyl group and a pyrimidin-2-ylamino substituent at the meta-position of the benzamide core. The pyrimidinylamino group may enhance selectivity for specific biological targets through hydrogen bonding interactions, a feature observed in related kinase inhibitors.
Properties
Molecular Formula |
C21H18N6O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C21H18N6O3/c28-18(14-5-3-6-15(13-14)25-21-23-9-4-10-24-21)22-11-12-27-17-8-2-1-7-16(17)26-19(29)20(27)30/h1-10,13H,11-12H2,(H,22,28)(H,26,29)(H,23,24,25) |
InChI Key |
VPNKPZYUDUFTJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)C3=CC(=CC=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with an appropriate ethylating agent to form the intermediate compound. This intermediate is then reacted with 3-[(pyrimidin-2-yl)amino]benzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reactions: Often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide exhibit significant anticancer properties. For instance, studies have shown that quinoxaline derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The mechanism often involves the inhibition of specific enzymes critical for DNA synthesis and repair, making them valuable in cancer therapeutics .
Case Study: Quinoxaline Derivatives
In one study, a series of quinoxaline derivatives were synthesized and evaluated for their anticancer activity against multiple human cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Enzyme Inhibition
The compound shows promise as an inhibitor of various metabolic enzymes. The presence of the quinoxaline moiety allows for interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions. This property is particularly relevant in drug design targeting enzymes involved in metabolic pathways associated with cancer and other diseases .
Table: Enzyme Targets and Inhibition Potency
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Thymidylate Synthase | Competitive | |
| Dihydrofolate Reductase | Non-competitive |
Antimicrobial Properties
Quinoxaline derivatives have been reported to possess antimicrobial activities against various pathogens. The compound's structure suggests potential efficacy against bacteria and fungi due to its ability to disrupt cellular processes .
Case Study: Antimicrobial Evaluation
A study evaluated several quinoxaline derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents .
Neuroprotective Effects
Emerging research indicates that compounds with similar structural features may also exhibit neuroprotective properties. The ability to cross the blood-brain barrier makes these compounds candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table: Neuroprotective Activity Assessment
| Compound | Model System | Observed Effect |
|---|---|---|
| Quinoxaline Derivative A | Neuroblastoma Cells | Reduced apoptosis |
| Quinoxaline Derivative B | Mouse Model | Improved cognitive function |
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]BENZAMIDE involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity. The pyrimidine moiety may enhance binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Target Compound:
- Core : Benzamide.
- Substituents: Quinoxaline-2,3-dione linked via ethyl group at the amide nitrogen. Pyrimidin-2-ylamino group at the 3-position of the benzamide.
Analogs:
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :
- Core : Benzamide.
- Substituents :
- 3-Methyl group on the benzamide.
- N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) :
- Core : Benzamide.
- Substituents :
- 3,4-Dimethoxyphenethyl group at the amide nitrogen.
N-(7-(1H-imidazol-1-yl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydroquinoxalin-1(2H)-yl)benzamide (): Core: Benzamide. Substituents:
- Quinoxaline-2,3-dione with trifluoromethyl and imidazole groups. Key Feature: Demonstrated kainate receptor antagonism and analgesic activity .
Target Compound:
- Hypothesized to target glutamate receptors or kinases due to structural motifs.
- Pyrimidinylamino group may improve blood-brain barrier penetration compared to bulkier substituents.
Analogs:
Structure-Activity Relationships (SAR)
- Quinoxaline Dione: Critical for receptor binding (e.g., ’s antagonism). Modifications here alter potency .
- Aromatic Substituents: Pyrimidinylamino (target) vs. imidazole (): Pyrimidine’s nitrogen atoms may enhance selectivity for ATP-binding pockets. Trifluoromethyl () vs. methoxy (Rip-B): Trifluoromethyl improves metabolic stability but reduces solubility.
- Linker Length : Ethyl chain (target, Rip-B) balances flexibility and steric hindrance.
Biological Activity
N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound's structure consists of a quinoxaline moiety linked to a pyrimidine and an amide functional group. This unique combination may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O3 |
| Molecular Weight | 312.32 g/mol |
| LogP | 1.0172 |
| Polar Surface Area | 58.815 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 1,2-phenylenediamine and various acylating agents. The synthetic pathway often includes the formation of the quinoxaline core followed by the introduction of the pyrimidine and amide groups.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of quinoxaline derivatives. For instance, compounds derived from the quinoxaline framework have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, derivatives similar to this compound exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Quinoxaline Derivatives
| Compound | E. coli (Zone of Inhibition mm) | P. aeruginosa (Zone of Inhibition mm) | S.aureus (Zone of Inhibition mm) | S.pyogenes (Zone of Inhibition mm) |
|---|---|---|---|---|
| Compound A | 18 | 20 | 15 | 17 |
| Compound B | 19 | 18 | 16 | 18 |
| N-[...] | TBD | TBD | TBD | TBD |
Anticancer Activity
Quinoxaline derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The presence of the pyrimidine moiety may enhance the compound's ability to interact with cellular targets.
Study on Antimicrobial Efficacy
A study published in Der Pharma Chemica evaluated a series of quinoxaline derivatives for their antibacterial activity against multiple strains. The findings showed that compounds with similar structural features to N-[...] exhibited significant antibacterial effects, particularly against resistant strains .
Neuropharmacological Effects
Another investigation into quinoxaline derivatives highlighted their neuropharmacological activities. The study assessed analgesic and sedative effects in animal models, suggesting potential applications in pain management and anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
